molecular formula C9H9NO4S B1605754 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 6343-81-3

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B1605754
CAS RN: 6343-81-3
M. Wt: 227.24 g/mol
InChI Key: CJWAPCSQEWUZAE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a chemical compound .


Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the available literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not directly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H9NO4S, an average mass of 227.237 Da, and a monoisotopic mass of 227.025223 Da .

Scientific Research Applications

Catalyst and Ligand Development

  • Activation and Catalysis : Complexes utilizing "2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide" derivatives have been explored as catalysts for oxidation and transfer hydrogenation reactions. These complexes, developed through the reactions with metals like Rhodium (Rh) and Iridium (Ir), show characteristic pseudo-octahedral "piano-stool" configurations and have been used in N-methylmorpholine N-oxide based and Oppenauer-type oxidation of alcohols as well as in transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).

Organic Synthesis Enhancements

  • Catalytic Applicability in Organic Transformations : Saccharin and its derivatives serve as mild, cheap, and environmentally benign catalysts for various organic transformations, highlighting their versatility and eco-friendly attributes in synthetic chemistry (Banerjee et al., 2020).
  • Synthesis of Novel Compounds : Saccharin derivatives have been utilized in the synthesis of novel biologically active compounds. For instance, ultrasonic-mediated N-alkylation and subsequent reactions have led to the creation of new compounds with antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).

Material Science and Chemistry

  • Biocide Development : The antibacterial activity of "2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide" derivatives has been explored for potential use in industrial biocides and coupling to polymers like galactomannans to improve their "biostability," showcasing the compound's utility in material preservation and antimicrobial applications (Viani et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not directly mentioned in the available literature .

Future Directions

The future directions for the study and application of this compound are not directly mentioned in the available literature .

properties

IUPAC Name

2-(2-hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c11-6-5-10-9(12)7-3-1-2-4-8(7)15(10,13)14/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWAPCSQEWUZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212847
Record name 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

CAS RN

6343-81-3
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(2-hydroxyethyl)-, 1,1-dioxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49755
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Record name 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.130
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Record name 2-(2-Hydroxyethyl)-1,1-dioxo-1,2-benzothiazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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